molecular formula C15H15NO B1606675 3,3-Diphenylpropanamide CAS No. 7474-19-3

3,3-Diphenylpropanamide

Cat. No. B1606675
CAS RN: 7474-19-3
M. Wt: 225.28 g/mol
InChI Key: DYMSJANEHGEKSI-UHFFFAOYSA-N
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Description

3,3-Diphenylpropanamide is a form of diphenylpropylamine . It is commonly conjugated to another agent giving a “bifunctional” molecule . Such agents are not infrequently used to treat Cardiovascular disease (CVD) . Further embellishment of the molecular structure can lead to an agent that is called Delucemine .


Synthesis Analysis

The synthesis of 3,3-Diphenylpropanamide involves several steps . The process starts with cinnamonitrile and benzene as raw materials, conducting Friedel-Crafts alkylation to prepare 3,3-diphenylpropionitrile . This is followed by catalytic hydrogenation to convert the 3,3-diphenylpropionitrile into 3,3-diphenylpropylamine . Then, it reacts with aldehyde to prepare Schiff base, conducting methylation to obtain methyl quaternary ammonium salt, and finally hydrolyzing to obtain N-methyl-3,3-diphenylpropylamine .


Molecular Structure Analysis

The molecular formula of 3,3-Diphenylpropanamide is C15H15NO . Its average mass is 225.286 Da and its monoisotopic mass is 225.115356 Da .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Choi et al. (2011) details a facile synthesis method for 3,3-diphenylpropanamides, which are then evaluated for their inhibitory activity against T-type calcium channels. This research indicates the potential medical applications of these compounds, particularly in neuroscience and pharmacology.

Crystal Structure and Antifungal Activity

The work of Yang et al. (2017) explores the synthesis of novel 3,3-diphenylpropanamide derivatives and their subsequent antifungal activity. This research contributes to the understanding of the chemical structure and biological applications of these compounds in combating fungal infections.

Crystal Structure Analysis

The crystal structure of (±)-threo-3-hydroxy-N,N-dimethyl-2,3-diphenylpropanamide is elucidated in a study by Kolev et al. (1995). This research offers insight into the physical and chemical properties of the compound, which can be critical for its application in material science and drug design.

Selective Modulators and Probe Design

In the field of molecular biology, Khan et al. (2013) discuss the structure-activity relationship of diphenylpropanamide series as ROR-γ selective modulators. This study is significant for the development of specific probes and treatments targeting particular cellular receptors.

Fluorography in Biochemical Analysis

The use of 3,3-diphenylpropanamide derivatives in fluorography for detecting tritium-labelled proteins and nucleic acids in polyacrylamide gels is investigated by Bonner and Laskey (1974). This application is pivotal in biochemical analysis and molecular biology research.

Pharmaceutical Synthesis

In pharmaceutical chemistry, the synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol is explored by Shaojie (2004). The method developed is important for the large-scale preparation of compounds with potential therapeutic applications.

Metabolic Disposition Studies

Mutlib et al. (1990) study the metabolic disposition of N-(1-methyl-3,3-diphenylpropyl) formamide, providing insights into the pharmacokinetics and metabolism of diphenylpropanamide derivatives. Link to study.

properties

IUPAC Name

3,3-diphenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMSJANEHGEKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322705
Record name 3,3-diphenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diphenylpropanamide

CAS RN

7474-19-3
Record name NSC401877
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3-diphenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
Y Choi, SH Seo, JK Lee, AN Pae, YS Cho… - Bioorganic & medicinal …, 2011 - Elsevier
We have developed a facile synthesis of 3,3-diphenylpropanamides using Meldrum’s acid derivatives as amide coupling components. The in vitro biological evaluation of the title …
Number of citations: 23 www.sciencedirect.com
T Yamashita, M Watanabe, R Kojima… - … of Photochemistry and …, 1998 - Elsevier
Diarylketones (Ar 2 CO)-photosensitization in the presence of tert-butylamine (t-BuNH 2 ) caused the alkylation of 1,1-diphenylethene (1a) and 10,11-dihydro-5-methylene-5H-dibenzo[a…
Number of citations: 19 www.sciencedirect.com
M Calles, J Puigcerver, DA Alonso, M Alajarin… - Chemical …, 2020 - pubs.rsc.org
The synthesis of a pair of switchable interlocked prolinamides and their use as organocatalysts in three different enamine-activated processes are reported. A diacylaminopyridine …
Number of citations: 28 pubs.rsc.org
D Panek, A Pasieka, G Latacz, P Zaręba… - European Journal of …, 2023 - Elsevier
The symptomatic and disease-modifying effects of butyrylcholinesterase (BuChE) inhibitors provide an encouraging premise for researching effective treatments for Alzheimer's disease. …
Number of citations: 1 www.sciencedirect.com
T Yamashita, K Shiomori, M Yasuda… - Bulletin of the Chemical …, 1991 - journal.csj.jp
The photoamination of 1,1-diphenylpropene (1a) with ammonia and some primary alkylamines in the presence of p-dicyanobenzene gave the corresponding N-substituted 2-amino-1,1-…
Number of citations: 44 www.journal.csj.jp
MH Zhu, Z Cheng, J Wei, H Tan, N Jiao - CCS Chemistry, 2023 - chinesechemsoc.org
Amides are among the fundamental chemicals in organic chemistry. Compared to other carbonyl functional groups, the transformation of amide is relatively difficult and remains a …
Number of citations: 1 www.chinesechemsoc.org
PW Groundwater, I Garnett, AJ Morton… - Journal of the …, 2001 - pubs.rsc.org
Generation of nitrile ylides, 4 and 22, via the base-catalysed 1,3-dehydrochlorination of imidoyl chlorides, 3 and 21, gives the imidazoles, 13, 23 and 24. These imidazoles are formed by …
Number of citations: 19 pubs.rsc.org
Ł Berlicki, M Kaske, R Gutiérrez-Abad… - Journal of Medicinal …, 2013 - ACS Publications
Neuropeptide Y (NPY) and pancreatic polypeptide (PP) control central and peripheral processes by activating the G protein coupled receptors Y x R (x = 1, 2, 4, 5). We present analogs …
Number of citations: 45 pubs.acs.org
JZ Chigan, JQ Li, HH Ding, YS Xu, L Liu… - Chemical Biology & …, 2022 - Wiley Online Library
Bacterial resistance caused by metallo‐β‐lactamases (MβLs) has become an emerging public health threat, and the development of MβLs inhibitor is an effective way to overcome the …
Number of citations: 3 onlinelibrary.wiley.com
YS Xu, JZ Chigan, JQ Li, HH Ding, LY Sun, L Liu… - Bioorganic …, 2022 - Elsevier
The emerging COVID-19 pandemic generated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has severely threatened human health. The main protease (M pro ) …
Number of citations: 4 www.sciencedirect.com

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